molecular formula C13H18O3 B2402122 (4-Pentylphenoxy)acetic acid CAS No. 94721-78-5

(4-Pentylphenoxy)acetic acid

Cat. No.: B2402122
CAS No.: 94721-78-5
M. Wt: 222.284
InChI Key: DTVFPSLQRRXKQW-UHFFFAOYSA-N
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Description

(4-Pentylphenoxy)acetic acid (CAS: 55784-08-2), also known as 2-[4-(pentyloxy)phenyl]acetic acid, is an organic compound featuring a phenoxy group substituted with a pentyl chain and an acetic acid moiety. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. The compound’s structure combines a hydrophobic pentyl chain and a hydrophilic carboxylic acid group, enabling diverse interactions in chemical and environmental applications.

Properties

IUPAC Name

2-(4-pentylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-3-4-5-11-6-8-12(9-7-11)16-10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVFPSLQRRXKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Pentylphenoxy)acetic acid typically involves the reaction of 4-pentylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: (4-Pentylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Pentylphenoxy)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Pentylphenoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The acetic acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Research Findings and Mechanisms

Adsorption Performance

  • This compound and analogs are effective in heavy metal removal. For example, acetic acid-modified biochar (ASBB) achieved 97.8% U(VI) removal under optimal conditions (pH 6.0, 0.30 g/L dosage) due to increased porosity and -COOH groups .
  • Mechanism: The carboxylic acid group forms monodentate coordination with U(VI), while the pentyl chain improves hydrophobicity, enhancing adsorption kinetics .

Comparative Efficiency

  • Linear vs. Branched Chains : Linear pentyl analogs exhibit higher adsorption capacity than branched derivatives due to reduced steric hindrance.
  • Functional Group Impact : Compounds with -COOH (e.g., 4-hydroxyphenylacetic acid) outperform ester derivatives in metal chelation but are less effective in organic matrices.

Biological Activity

(4-Pentylphenoxy)acetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Formula : C13H18O3
  • CAS Number : 13301530
  • Molecular Weight : 222.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways, particularly those involved in inflammation and pain modulation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and prostaglandin E2 (PGE2), which are critical mediators in inflammatory processes.

Anti-Inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown reductions in TNF-α levels by approximately 61% and PGE2 by about 60% in animal models of inflammation .

Table 1: Anti-Inflammatory Effects of this compound Derivatives

CompoundTNF-α Reduction (%)PGE2 Reduction (%)
This compound6160
Celecoxib63.5260.16
Mefenamic Acid60.0959.37

Safety Profile

In terms of safety, studies have indicated that this compound does not significantly affect liver and kidney function, as evidenced by stable serum levels of ALT, AST, creatinine, and urea in treated animals compared to controls .

Table 2: Liver and Kidney Function Assessment

ParameterControl GroupTreated Group this compound
ALT (U/L)Normal RangeNo significant change
AST (U/L)Normal RangeNo significant change
Creatinine (mg/dL)Normal RangeNo significant change
Urea (mg/dL)Normal RangeNo significant change

Case Studies

  • In Vivo Studies : A study involving carrageenan-induced paw edema in rats demonstrated that administration of this compound led to a marked reduction in paw thickness and weight, indicating its efficacy as an anti-inflammatory agent without the common side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Histopathological Analysis : Histological examinations revealed that the gastric mucosa of rats treated with this compound maintained a normal structure with minimal inflammatory cell infiltration, contrasting sharply with the ulcerogenic effects observed with mefenamic acid treatment .

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